molecular formula C18H15ClN2O2 B2421159 2-chloro-N-(2-phenoxyethyl)quinoline-4-carboxamide CAS No. 1111448-59-9

2-chloro-N-(2-phenoxyethyl)quinoline-4-carboxamide

Cat. No.: B2421159
CAS No.: 1111448-59-9
M. Wt: 326.78
InChI Key: REEDPGPHFDOVJK-UHFFFAOYSA-N
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Description

2-chloro-N-(2-phenoxyethyl)quinoline-4-carboxamide is a synthetic quinoline-carboxamide derivative of significant interest in medicinal chemistry and biochemical research. Quinoline-based carboxamides are recognized for their diverse biological activities, making them valuable scaffolds for developing novel therapeutic agents . This compound is strictly for research use and is not intended for diagnostic or therapeutic applications.Research into closely related quinoline-2-carboxamides has demonstrated potent in vitro antimycobacterial activity, with some analogs showing higher efficacy against Mycobacterium tuberculosis than standard treatments like isoniazid . Furthermore, structural analogs of this compound have been investigated as selective antagonists for the P2X7 receptor (P2X7R), a key protein implicated in cancer progression and inflammation . Antagonizing this receptor can inhibit ATP-induced calcium mobilization and trigger apoptotic cell death in certain cancer cell lines, suggesting a potential mechanism for its anti-proliferative effects . The specific structure of this compound, featuring a 2-chloro substituent on the quinoline ring and a phenoxyethyl side chain, is designed to optimize properties like lipophilicity and electronic distribution, which are critical for its binding affinity and biological activity . Researchers utilize this compound primarily as a building block in organic synthesis and a pharmacologically active agent for probing biological pathways related to infectious diseases and oncology.

Properties

IUPAC Name

2-chloro-N-(2-phenoxyethyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c19-17-12-15(14-8-4-5-9-16(14)21-17)18(22)20-10-11-23-13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REEDPGPHFDOVJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)C2=CC(=NC3=CC=CC=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-phenoxyethyl)quinoline-4-carboxamide typically involves the reaction of quinoline-4-carboxylic acid with 2-phenoxyethylamine in the presence of a chlorinating agent. One common method includes the following steps :

    Formation of Quinoline-4-carboxylic Acid: Quinoline-4-carboxylic acid is synthesized through the Skraup synthesis, which involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Chlorination: The quinoline-4-carboxylic acid is then chlorinated using thionyl chloride (SOCl2) to form 2-chloroquinoline-4-carboxylic acid.

    Amidation: The chlorinated product is reacted with 2-phenoxyethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-phenoxyethyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) can facilitate substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are used for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with an amine can yield a new amide derivative, while oxidation can produce quinoline N-oxide .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:
Research indicates that 2-chloro-N-(2-phenoxyethyl)quinoline-4-carboxamide exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The compound's mechanism involves interaction with bacterial enzymes, disrupting their function and leading to cell death.

Anticancer Properties:
The compound has demonstrated potential as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cells through oxidative stress mechanisms. For example, derivatives of quinoline-4-carboxamide, including this compound, have been evaluated for their cytotoxic effects on human cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) .

Antiviral Effects:
In addition to its antibacterial and anticancer activities, this compound has been investigated for antiviral properties. It interacts with viral proteins, inhibiting their ability to replicate within host cells. This makes it a candidate for further development in antiviral therapies.

Biological Studies

Mechanism of Action:
Understanding the mechanism of action of this compound is crucial for its application in drug development. Research has focused on how this compound affects cellular pathways, particularly in relation to protein synthesis inhibition . The compound's ability to inhibit translation elongation factor 2 (PfEF2) in Plasmodium falciparum highlights its potential as an antimalarial agent .

Pharmacokinetics and Drug Development:
Pharmacokinetic studies are essential for assessing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Optimizing these properties can enhance its efficacy and safety profile for therapeutic use. For instance, modifications to the chemical structure have led to improved oral bioavailability and reduced toxicity .

Industrial Applications

Synthesis of Quinoline Derivatives:
In industrial settings, this compound serves as a precursor for synthesizing other quinoline derivatives. These derivatives are valuable in producing dyes, catalysts, and materials used in various applications . The versatility of quinoline compounds makes them integral to both pharmaceutical and industrial chemistry.

Data Tables

Application Area Description Key Findings
AntimicrobialEffective against various bacterial strainsInhibits bacterial enzyme function
AnticancerInduces apoptosis in cancer cellsCytotoxic effects on MCF7 and HCT116 cell lines
AntiviralInhibits viral replicationInteracts with viral proteins
Mechanism of ActionInhibits translation elongation factor 2 (PfEF2)Potential antimalarial activity
Industrial SynthesisPrecursor for other quinoline derivativesImportant for dye and catalyst production

Case Studies

  • Antimalarial Activity Study:
    A study highlighted the efficacy of this compound against Plasmodium falciparum, revealing its potential as a novel antimalarial drug candidate due to its unique mechanism of action .
  • Cytotoxicity Evaluation:
    Research conducted on the anticancer properties of this compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting its potential role in cancer therapy .
  • Pharmacokinetic Profiling:
    Investigations into the pharmacokinetic behavior of modified quinoline derivatives showed improved bioavailability and reduced toxicity, paving the way for clinical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(2-phenoxyethyl)quinoline-4-carboxamide is unique due to its specific phenoxyethyl substitution, which imparts distinct biological activities and chemical properties. This makes it a valuable compound for targeted drug design and development .

Biological Activity

2-Chloro-N-(2-phenoxyethyl)quinoline-4-carboxamide (CAS No. 1111448-59-9) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H16ClN2O2, with a molecular weight of approximately 316.77 g/mol. The compound features a quinoline core, which is known for its diverse biological activities, and a phenoxyethyl side chain that may enhance its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in disease pathways. Research indicates that quinoline derivatives can inhibit various enzymes and receptors critical for cell proliferation and survival.

  • Anticancer Activity :
    • The compound has shown promising results in inhibiting cancer cell growth by inducing apoptosis through the upregulation of pro-apoptotic proteins (e.g., BAX) and downregulation of anti-apoptotic proteins (e.g., BCL-2) .
    • In vitro studies have demonstrated significant cytotoxicity against several cancer cell lines with IC50 values ranging from low micromolar to sub-micromolar concentrations .
  • Antimicrobial Activity :
    • Preliminary studies indicate that derivatives of quinoline, including this compound, exhibit antimicrobial properties against various bacterial strains and fungi .
    • A notable study identified quinoline derivatives as effective against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .

Antimalarial Activity

Research has highlighted the potential antimalarial effects of quinoline derivatives. A related study on quinoline-4-carboxamides demonstrated moderate potency against Plasmodium falciparum, with some compounds achieving low nanomolar activity . The mechanism involved inhibition of translation elongation factor 2 (PfEF2), critical for protein synthesis in malaria parasites.

Antitumor Studies

In studies involving various cancer models, this compound exhibited significant tumor growth inhibition. For instance:

  • In vitro tests against ovarian cancer cell lines showed a reduction in vascular endothelial growth factor (VEGF) levels by inhibiting VEGFR-2 phosphorylation .
  • Further investigations confirmed its ability to suppress tumor cell proliferation through multiple signaling pathways, including Akt/mTOR and ERK-dependent pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its chemical structure. Studies have shown that:

  • Substituents on the quinoline ring can significantly impact potency and selectivity against specific targets.
  • The presence of the phenoxy group enhances binding affinity to certain receptors involved in cancer progression and microbial resistance mechanisms .

Case Studies

  • Cancer Cell Line Studies : A series of experiments conducted on various cancer cell lines demonstrated that the compound effectively induces apoptosis at concentrations as low as 0.5 µM, outperforming traditional chemotherapeutics like Doxorubicin .
  • Antimycobacterial Activity : In vitro assays revealed that compounds similar to this compound exhibited higher activity against M. tuberculosis compared to standard treatments, indicating its potential as an alternative therapeutic agent .

Q & A

Q. What mechanistic insights guide the design of analogs with improved metabolic stability?

  • Methodological Answer : Cytochrome P450 metabolism studies (e.g., liver microsomes) identify vulnerable sites. For instance, replacing the 2-phenoxyethyl group with a fluorinated alkyl chain reduces oxidative dealkylation. Introduce electron-withdrawing groups (e.g., CF₃) to the quinoline ring to slow hydroxylation .

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